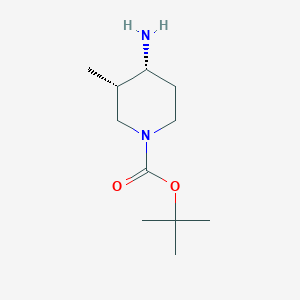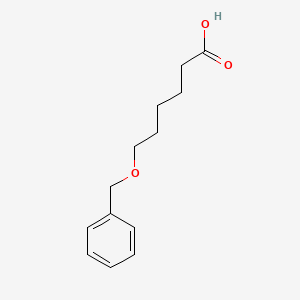
Hexanoic acid, 6-(phenylmethoxy)-
説明
Hexanoic acid, 6-(phenylmethoxy)-, also known as Caproic acid, is a carboxylic acid derived from hexane with the chemical formula CH3(CH2)4COOH . It is a colorless oily liquid with an odor that is fatty, cheesy, waxy, and like that of goats . It is a fatty acid found naturally in various animal fats and oils .
Molecular Structure Analysis
The molecular formula of Hexanoic acid, 6-(phenylmethoxy)- is C13H18O3 . The molecular weight is 222.28 . The structure of this compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
Hexanoic acid, 6-(phenylmethoxy)-, appears as a colorless liquid under room temperature . It has a boiling point of around 205.6°C (402.1°F), and it has a melting point of -3°C (26.6°F) .科学的研究の応用
Corrosion Inhibition
Hexanoic acid derivatives, such as Schiff's bases derived from lysine and aromatic aldehydes, have been evaluated as corrosion inhibitors for mild steel in acidic solutions. These compounds, including 2-amino-6-(4-methoxybenzelideneamino) hexanoic acid, show significant inhibition efficiency, with one derivative achieving up to 95.6% efficiency at a specific concentration. Their adsorption on mild steel surfaces follows Langmuir adsorption isotherms, indicating their potential in corrosion protection applications (Gupta et al., 2016).
Plant Disease Resistance
Hexanoic acid has been reported to induce effective resistance in tomato plants against various pathogens by activating the mevalonic and linolenic pathways. This priming effect enhances the emission of plant volatiles, suggesting a significant role in plant defense mechanisms. The application of hexanoic acid leads to molecular changes that trigger defensive responses in plants, highlighting its potential in agricultural applications for disease resistance (Llorens et al., 2016).
Organic Synthesis
Hexanoic acid derivatives have been synthesized for various applications, including as intermediates in pharmaceutical synthesis. For instance, a stereocontrolled synthesis of a hydroxyethylene dipeptide isostere corresponding to Phe–Phe was achieved using a hexanoic acid derivative. This showcases the utility of hexanoic acid derivatives in the synthesis of complex organic molecules, potentially useful in drug development and other areas of organic chemistry (Nadin et al., 2001).
Biofuel Production
Research on Kluyveromyces marxianus has demonstrated the feasibility of constructing biosynthetic pathways for hexanoic acid production in yeast. This approach involves integrating genes from bacteria and yeast to produce hexanoic acid from galactose, presenting a novel method for biofuel production. The engineered yeast strains exhibit potential for sustainable hexanoic acid production, which can serve as a precursor for biofuels and other industrial chemicals (Cheon et al., 2014).
特性
IUPAC Name |
6-phenylmethoxyhexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c14-13(15)9-5-2-6-10-16-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILIIPOEUNIPFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435684 | |
| Record name | Hexanoic acid, 6-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexanoic acid, 6-(phenylmethoxy)- | |
CAS RN |
130892-97-6 | |
| Record name | Hexanoic acid, 6-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrido[2,3-b]pyrazin-2(1H)-one, 3-methyl-](/img/structure/B3046728.png)
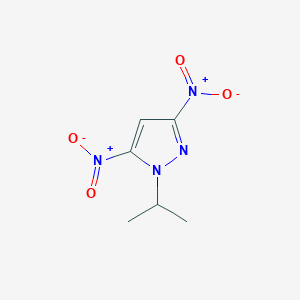
![3-[(1-Methyl-1h-imidazol-2-yl)oxy]benzoic acid](/img/structure/B3046733.png)

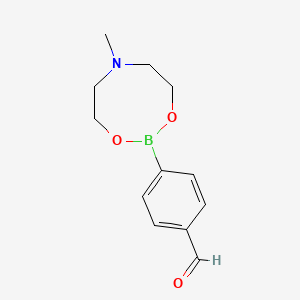

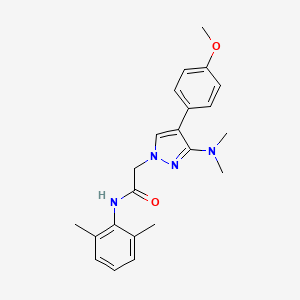
![Octahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B3046742.png)

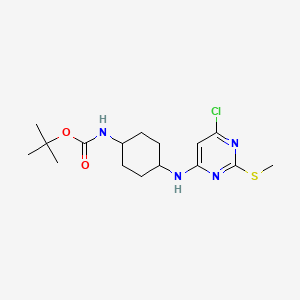
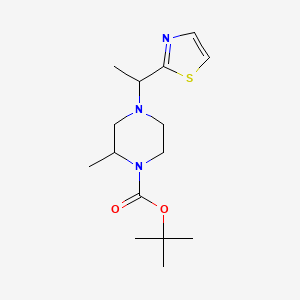
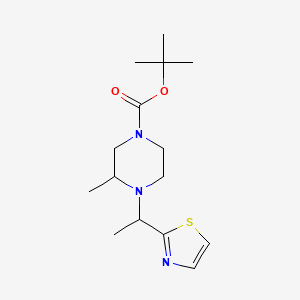
![Propanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-](/img/structure/B3046750.png)
